Thiophene vs. Furan Heterocycle: Impact on Predicted Metabolic Stability
The target compound incorporates a thiophene ring, whereas a close structural analog, (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone (CAS not available), contains a furan ring. Furan is a well-documented structural alert for generating reactive metabolites via cytochrome P450-mediated bioactivation, posing a higher risk of toxicity [1]. While thiophenes can also undergo bioactivation, quantitative models show a lower tendency for reactive metabolite formation compared to furans, with area under the curve (AUC) performances for predicting bioactivation of 88% and 100%, respectively [1]. This suggests the target compound is a superior candidate for applications requiring prolonged systemic exposure.
| Evidence Dimension | Metabolic Bioactivation Liability (Computational Model Accuracy) |
|---|---|
| Target Compound Data | Containing a thiophene ring (model AUC for bioactivation prediction: 88%) |
| Comparator Or Baseline | Hypothetical furan analog (model AUC for bioactivation prediction: 100%) |
| Quantified Difference | The thiophene-containing class is predicted to be less prone to bioactivation, distinguishing it from a theoretically more toxic furan analog. |
| Conditions | Computational Structure-Activity Relationship (SAR) models for structural alerts (Stepan et al., 2011). |
Why This Matters
For end-users in drug discovery, selecting a compound with a lower predicted metabolic liability (thiophene vs. furan) can significantly reduce attrition due to toxicity in later stages of development.
- [1] Stepan, A. F., et al. (2011). Structural alert/reactive metabolite concept as applied in medicinal chemistry to mitigate the risk of idiosyncratic drug toxicity: a perspective based on the critical examination of trends in the top 200 drugs marketed in the United States. Chemical Research in Toxicology, 24(9), 1345-1410. View Source
